2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate
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Overview
Description
2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-NITROBENZOATE is a complex organic compound with the molecular formula C23H20N2O7S2. This compound is known for its unique structure, which includes a thiazolidinone ring, a nitrobenzoate group, and a methoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-NITROBENZOATE typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable aldehyde with a thiourea derivative under acidic conditions to form the thiazolidinone ring.
Introduction of the Nitrobenzoate Group: The nitrobenzoate group is introduced through a nucleophilic substitution reaction, where the thiazolidinone intermediate reacts with a nitrobenzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-NITROBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-NITROBENZOATE involves its interaction with specific molecular targets. The compound’s thiazolidinone ring and nitrobenzoate group are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-{[(5E)-4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate
- 2-Methoxy-4-{[(5E)-4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-nitrobenzoate
Uniqueness
The uniqueness of 2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-NITROBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research .
Properties
Molecular Formula |
C18H12N2O6S2 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C18H12N2O6S2/c1-25-14-7-10(8-15-16(21)19-18(27)28-15)5-6-13(14)26-17(22)11-3-2-4-12(9-11)20(23)24/h2-9H,1H3,(H,19,21,27)/b15-8+ |
InChI Key |
HUZKOXWCXPIQQX-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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